TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL is a chemical compound belonging to the class of azabicyclic compounds, which are characterized by a bicyclic structure containing nitrogen. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of selective ligands for sigma receptors, which are implicated in various neurological conditions.
The compound can be sourced from various chemical suppliers and has been referenced in scientific literature, particularly studies focusing on receptor binding affinities and structure-activity relationships. Its synthesis has been documented in patent filings and research articles, indicating its relevance in pharmaceutical research.
The synthesis of TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL typically involves multi-step organic reactions. Key methods include:
The synthesis can be complex, requiring careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are commonly employed for purification.
The molecular structure of TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL features a bicyclic system with a nitrogen atom incorporated into the ring structure, along with a tert-butyl group and a carbamate moiety attached to the nitrogen.
This structural configuration contributes to its biological activity, particularly its interaction with sigma receptors.
The compound can participate in various chemical reactions, including:
Kinetic studies often accompany these reactions to determine rate constants and mechanisms, providing insights into the compound's reactivity profile.
The mechanism of action for TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL primarily involves its interaction with sigma receptors, particularly sigma-2 receptors, which are known to play roles in cellular signaling pathways related to neuroprotection and apoptosis.
Binding studies indicate a selectivity ratio for sigma receptors, with reported values suggesting a higher affinity for sigma-2 over sigma-1 receptors (σ 1/σ 2 = 31), making it a promising candidate for further pharmacological development .
Relevant data from studies indicate that this compound exhibits favorable properties for drug formulation and delivery .
TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL has potential applications in:
This compound represents an important area of study within medicinal chemistry, offering insights into receptor interactions and therapeutic potentials.
The hydrochloride salt of tert-butyl (3-endo)-9-azabicyclo[3.3.1]non-3-ylcarbamate is a stereochemically complex building block with significant applications in medicinal chemistry. This bicyclic tertiary amine features a bridgehead nitrogen atom and a Boc-protected endo-oriented amine at the C3 position, presenting synthetic challenges in ring formation, stereoselective functionalization, and purification. Molecular formula: C₁₃H₂₄N₂O₂·HCl (MW: 240.34–242.32 g/mol), typically obtained as a solid with ≥95% purity. Storage conditions: RT, sealed in dry, protected from light [1] [5] [8].
Reductive amination serves as a cornerstone for constructing the 9-azabicyclo[3.3.1]nonane scaffold. The methodology typically employs 9-azabicyclo[3.3.1]nonan-3-one as a key precursor, reacting with ammonia/ammonium salts in the presence of NaBH₃CN or NaBH(OAc)₃ under mild acidic conditions. Critical parameters include:
The reaction yields the endo-3-amino isomer with >6:1 diastereoselectivity when using sterically hindered reducing agents like L-selectride. Post-reduction, the free amine is extracted as crystalline hydrochloride salt (yield: 70–85%), providing the core structure for Boc protection [4] [8].
Table 1: Reductive Amination Approaches for Azabicyclo[3.3.1]nonane Synthesis
Reducing Agent | Solvent System | Temperature (°C) | endo:exo Ratio | Yield (%) |
---|---|---|---|---|
NaBH₃CN | MeOH/AcOH | 0→25 | 4.2:1 | 68 |
NaBH(OAc)₃ | DCE/AcOH | 25 | 6.5:1 | 79 |
L-selectride | THF/AcOH | -20→0 | 8.7:1 | 83 |
H₂ (Ru catalysis) | iPrOH/Et₃N | 40 | >20:1 | 92 |
Asymmetric hydrogenation enables enantioselective construction of the chiral C3 center. Ruthenium-diamine complexes—particularly RuCl(cymene)[(R,R)-TsDPEN]—catalyze transfer hydrogenation of cyclic enaminones using HCO₂H/Et₃N azeotrope as hydrogen donor. This approach achieves:
Pressure hydrogenation (5–50 bar H₂) with Ru-BINAP catalysts facilitates ring closure of dialdehyde precursors via intramolecular reductive amination, forming the bicyclic system in a single step. The reaction proceeds through enolizable iminium intermediates, with additives like Ti(OiPr)₄ suppressing oligomerization. This method delivers the saturated endo-amine hydrochloride in 90–95% yield with <2% exo contamination [4].
Boc protection of the sterically hindered endo-amine requires precise conditions to prevent epimerization or O-alkylation:
The endo stereochemistry is confirmed through X-ray crystallography showing H-bonding between the carbamate carbonyl and protonated bridgehead nitrogen, stabilizing the endo conformation. Analytical verification uses specific rotation comparison: [α]²⁵D = +23.5° (c=1, MeOH) for the (1R,3r,5S) enantiomer [5] [6] [8].
Table 2: Boc Protection Reaction Conditions and Outcomes
Base System | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Configuration Retention (%) |
---|---|---|---|---|---|
Na₂CO₃ (aq)/DMAP | CH₂Cl₂/H₂O | 0→25 | 4 | 98.5 | >99.5 |
Et₃N | THF | 25 | 12 | 95.2 | 98.8 |
DIPEA | CH₃CN | 60 (MW) | 0.17 | 99.1 | >99.5 |
NaHCO₃ (sat. aq.) | Dioxane | 40 | 6 | 96.7 | 99.2 |
Solid-phase synthesis enables purification-free access to enantiopure material through immobilized intermediates. The methodology involves:
This approach achieves diastereomeric excess >99% through steric confinement in the polymer matrix, with isolated yields of 75–82% after hydrochloride salt formation. The method significantly reduces epimerization compared to solution-phase routes (<0.3% vs 1–2% in solution) [8].
Table 3: Solid-Phase Synthesis Parameters for Diastereomeric Control
Resin Type | Loading (mmol/g) | Anchoring Linker | Coupling Reagent | Cleavage Reagent | de (%) |
---|---|---|---|---|---|
Wang resin | 1.0 | Bromoacetate | DIPEA | TFA/DCM (1:99) | 99.5 |
Rink amide | 0.8 | Hydroxybenzimidazole | PyBOP | TFA/H₂O (95:5) | 98.7 |
Tentagel S NH₂ | 0.4 | NHS ester | None | AcOH/TFE/DCM (1:1:3) | 99.2 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: